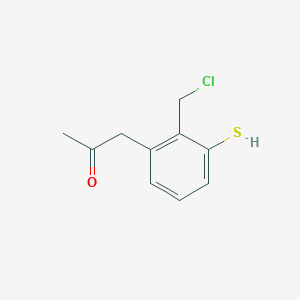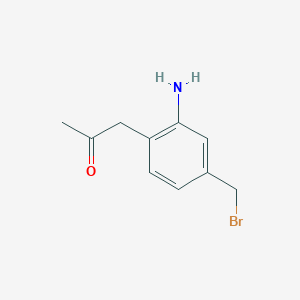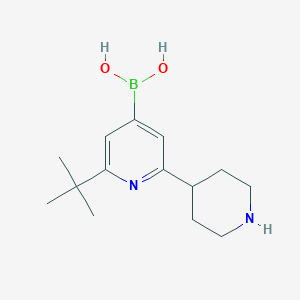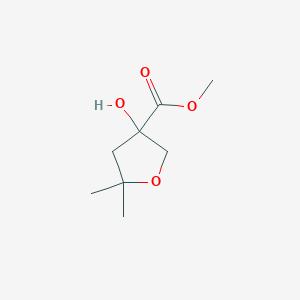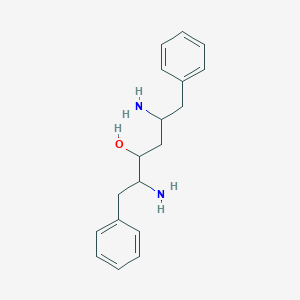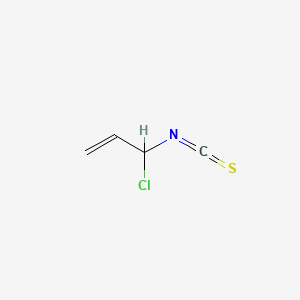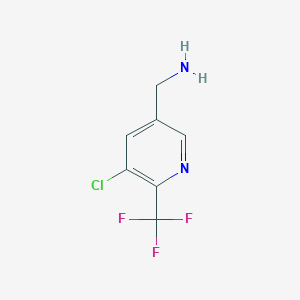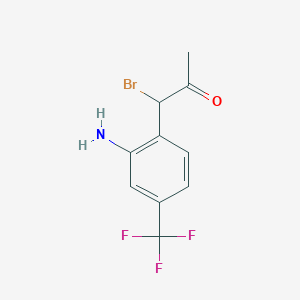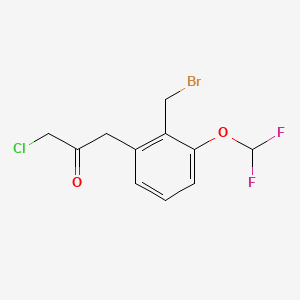
1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethoxy, and chloropropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy group and subsequent chlorination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound may undergo hydrolysis in the presence of water or aqueous solutions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of advanced materials with unique properties, such as polymers or coatings.
Biological Studies: The compound may serve as a probe or tool in biological research to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The difluoromethoxy group may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)propan-2-one
- 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one
- 1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one
Uniqueness
1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both bromomethyl and chloropropanone groups allows for versatile reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10BrClF2O2 |
|---|---|
Molecular Weight |
327.55 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-(difluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H10BrClF2O2/c12-5-9-7(4-8(16)6-13)2-1-3-10(9)17-11(14)15/h1-3,11H,4-6H2 |
InChI Key |
OMEOTFINMRZRQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)CBr)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


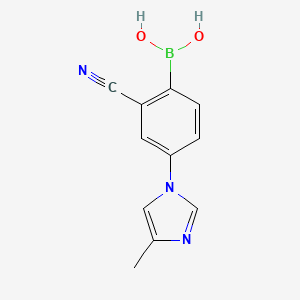
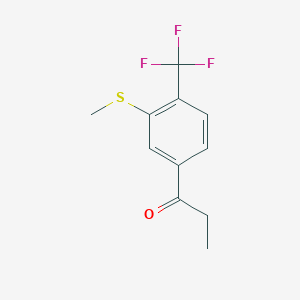
![2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane](/img/structure/B14073728.png)
